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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

Cat. No.: B605673

Introduction

ATN-161 (sequence: Ac-PHSCN-NH2) is a synthetic pentapeptide antagonist of integrin
function.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based
approach to targeting cellular adhesion and signaling processes.[2] ATN-161 primarily targets
0531 integrin and has also been shown to bind to other integrins, including av33, which are
crucial for endothelial cell interactions with the extracellular matrix (ECM) during angiogenesis.
[3][4] The expression of these integrins is often upregulated on activated endothelial cells and
various tumor cells, making them a compelling target for anti-cancer and anti-angiogenic
therapies.[1][4] ATN-161 is hypothesized to lock integrins in an inactive conformation, thereby
inhibiting downstream signaling, cell migration, and the formation of new blood vessels, rather
than directly blocking cell adhesion.[3][5] These application notes provide a comprehensive
overview and protocols for utilizing ATN-161 trifluoroacetate salt in the study of tumor
angiogenesis.

Mechanism of Action

ATN-161 functions as a noncompetitive inhibitor of the fibronectin synergy sequence (PHSRN),
where a cysteine is substituted for arginine to improve pharmaceutical properties.[5] By binding
to integrin beta subunits, ATN-161 disrupts the signaling cascade necessary for angiogenesis.
[5][6] This interference leads to the inhibition of vascular endothelial growth factor (VEGF)-
induced cell migration and capillary tube formation, key events in the angiogenic process.[7][8]
Furthermore, it has been shown to decrease the phosphorylation of mitogen-activated protein
kinase (MAPK) and reduce microvessel density in tumors in vivo.[3] Some studies suggest its
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anti-angiogenic activity may be mediated by modulating integrin signaling in a protein kinase A
(PKA)-dependent manner.[6] The peptide has demonstrated the ability to reduce tumor growth
and metastasis in preclinical models and was well-tolerated in a Phase | clinical trial, where it
led to prolonged stable disease in approximately one-third of patients with advanced solid

tumors.[5][9]

Data Presentation: Efficacy of ATN-161

The following tables summarize the quantitative data from preclinical and clinical studies of

ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Effective
. Parameter .
Assay Type Cell Line Concentrati Outcome Reference
Measured
on
Dose-
VEGF- dependent
Cell Starts at .
. . hCECs Induced decrease in  [8]
Migration . . 100 nM . .
Migration migrating
cells
Capillary ) ) Inhibition of
Capillary-like N
Tube hCECs Not specified tube [718]
Structures
Formation formation
Cell Cell Number No significant
) ) hCECs UptoloOpmM [7]
Proliferation (MTS Assay) inhibition
_ MAPK 20 uM o
Signal ) ) Significant
. MDA-MB-231  Phosphorylati  (maximal o [3]
Transduction inhibition
on effect)

| Endothelial Cell Number | Not specified | Endothelial Cell Count | Not specified | 21%
decrease after 48 hours |[8][10] |

Table 2: In Vivo Efficacy of ATN-161
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Cancer/Conditi Treatment Lo
Model Type . Key Findings Reference
on Regimen
Reduced
. . tumor burden
Murine Colon CT26 Liver 100 mg/kg,
and [11]
Cancer Metastases every 3rd day .
microvessel
density
Dose-dependent
Human Breast MDA-MB-231 0.05-1 mg/kg, decrease in ]
Cancer Xenograft 3x/week tumor volume
and metastasis
Significantly
Human Colon N reduced tumor
HT29 Xenograft Not specified ) [8][10]
Cancer weight and
vessel density
) Inhibited CNV
Choroidal '
o Laser-Induced Intravitreal leakage and
Neovascularizati o o [718]
CNV (Rat) injection neovascularizatio

on

n

| Matrigel Plug Angiogenesis | C57BL/6 Mice | 1 and 10 pumol/L in Matrigel | Statistically

significant inhibition of angiogenesis |[6][12] |

Table 3: Phase | Clinical Trial Data for ATN-161
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Parameter Details

. . Adult patients with advanced solid
Patient Population
tumors

Dose Range 0.1to 16 mg/kg

o ] 10-minute intravenous infusion, three times per
Administration

week
Dose-Limiting Toxicities None observed up to 16 mg/kg
Clinical Response No objective responses

Prolonged stable disease (>112 days) in ~33%
Outcome ]
of patients

| Reference |[5][13] |

Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Migration Assay
(Boyden Chamber)

This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells,
such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Choroidal Endothelial
Cells (hCECs), towards a chemoattractant like VEGF.

Materials:

Boyden chamber apparatus with polycarbonate membranes (8 um pores)

Endothelial cells (e.g., hCECs)

Basal medium (e.g., serum-free endothelial cell medium)

Chemoattractant: VEGF (recombinant human)

ATN-161 trifluoroacetate salt

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2361324/
https://pubmed.ncbi.nlm.nih.gov/16705310/
https://www.benchchem.com/product/b605673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 Fibronectin (for coating)

» Calcein-AM or DAPI stain

o Phosphate-Buffered Saline (PBS)
Procedure:

o Preparation: Coat the underside of the Boyden chamber membranes with fibronectin (10
pg/mL) and incubate for 1 hour at 37°C. Air dry.

e Cell Culture: Culture hCECs to ~70% confluence. Serum-starve the cells for 4-6 hours in
basal medium prior to the assay.

o Chemoattractant Addition: In the lower chamber, add basal medium containing a
chemoattractant (e.g., 20 ng/mL VEGF).

o Cell Seeding: Harvest and resuspend the serum-starved hCECs in basal medium. Pre-
incubate the cells with various concentrations of ATN-161 (e.g., 1 nM to 100 uM) or vehicle
control for 30 minutes at 37°C.

o Seed the pre-incubated cells (e.g., 5 x 10* cells) into the upper chamber.
e Incubation: Incubate the chamber for 4-6 hours at 37°C in a COz2 incubator.
e Analysis:

o Remove the upper chamber and carefully wipe the non-migrated cells from the top surface
of the membrane with a cotton swab.

o Fix the migrated cells on the bottom surface with 4% paraformaldehyde.
o Stain the cells with a fluorescent dye (e.g., DAPI).

o Mount the membrane on a glass slide and count the migrated cells in several high-power
fields using a fluorescence microscope.
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o Quantify the results and compare the number of migrated cells in ATN-161-treated groups
to the vehicle control.

Protocol 2: In Vitro Capillary Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like
structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

Matrigel or similar basement membrane extract

Endothelial cells (e.g., HUVECS)

Endothelial cell growth medium

ATN-161 trifluoroacetate salt

96-well plate
Procedure:

o Plate Coating: Thaw Matrigel on ice. Add 50 uL of Matrigel to each well of a pre-chilled 96-
well plate.

o Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

o Cell Preparation: Harvest endothelial cells and resuspend them in medium containing
various concentrations of ATN-161 or vehicle control.

o Cell Seeding: Seed the cells (e.g., 1.5 x 10* cells per well) onto the solidified Matrigel.
e Incubation: Incubate the plate for 4-18 hours at 37°C.
e Analysis:

o Examine the formation of capillary-like networks (tubes) using a phase-contrast

microscope.
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o Capture images from several representative fields for each condition.

o Quantify angiogenesis by measuring parameters such as total tube length, number of
junctions, and number of branches using image analysis software (e.g., ImageJ with the
Angiogenesis Analyzer plugin).

o Compare the quantitative data from ATN-161-treated wells to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic
effects of ATN-161 in an in vivo setting using human tumor xenografts in immunodeficient mice.

Materials:

Immunodeficient mice (e.g., BALB/c nu/nu)

e Human cancer cell line (e.g., MDA-MB-231, HT29)

 Sterile PBS and cell culture medium

o ATN-161 trifluoroacetate salt

« Vehicle control (e.g., sterile saline)

 Calipers for tumor measurement

e Microtome and histology supplies

e Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)
Procedure:

o Cell Inoculation: Harvest cancer cells and resuspend them in sterile PBS or medium.
Subcutaneously inject the cells (e.g., 1 x 10° cells) into the flank of each mouse.

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm3). Measure tumor
volume regularly using calipers (Volume = 0.5 x Length x Width?2).
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e Randomization and Treatment: Once tumors reach the target size, randomize mice into
treatment groups (e.g., vehicle control, ATN-161 low dose, ATN-161 high dose).

o Administer ATN-161 via the desired route (e.g., intravenous or intraperitoneal injection)
according to the planned schedule (e.g., 1 mg/kg, three times per week).[9]

e Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g.,
for 4-10 weeks).

o Endpoint and Tissue Harvest: At the end of the study, euthanize the mice and carefully
excise the tumors.

e Analysis:

o Tumor Growth Inhibition: Compare the final tumor volumes between the treatment and
control groups.

o Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and
section. Perform IHC staining for markers like CD31 (to assess microvessel density) and
Ki-67 (to assess cell proliferation).

o Apoptosis Assay: Perform a TUNEL assay on tumor sections to quantify apoptotic cells.

o Western Blot: Homogenize a portion of the tumor to analyze protein expression levels
(e.g., phosphorylated MAPK).

Visualizations: Pathways and Workflows
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Caption: Mechanism of ATN-161 action on integrin signaling pathways.
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Caption: Experimental workflow for an in vivo tumor xenograft study.
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Caption: Logical flow from integrin inhibition to anti-tumor outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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